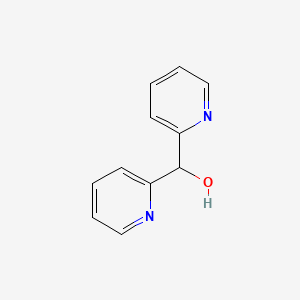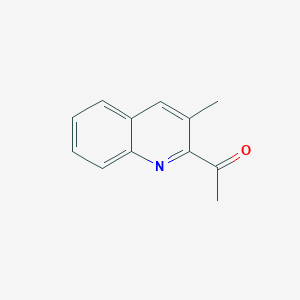
2,2'-ビピリジン-2-イルメタノール
概要
説明
Di(pyridin-2-yl)methanol is an organic compound characterized by the presence of two pyridine rings attached to a central methanol group
科学的研究の応用
Di(pyridin-2-yl)methanol has a wide range of applications in scientific research:
作用機序
Target of Action
Di(pyridin-2-yl)methanol is a complex compound that can interact with various targets. It’s known that similar compounds have been employed in many fields, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can undergo reactions catalyzed by transition metals . For instance, copper can catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This suggests that Di(pyridin-2-yl)methanol might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can undergo a direct csp3-h oxidation approach with water under mild conditions . This suggests that Di(pyridin-2-yl)methanol might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds can undergo reactions to obtain corresponding products in moderate to good yields . This suggests that Di(pyridin-2-yl)methanol might have similar effects.
Action Environment
It’s known that similar compounds can undergo reactions under mild conditions . This suggests that Di(pyridin-2-yl)methanol might also be influenced by environmental factors such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions
Di(pyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylmethane with oxidizing agents. For instance, a copper-catalyzed oxidation of pyridin-2-ylmethanes with water under mild conditions has been reported to yield pyridin-2-yl-methanones . Another method involves the cycloaddition reaction of methylidyne radicals with dipyrromethanol, forming di(pyridin-2-yl)methanol through a six-membered ring intermediate .
Industrial Production Methods
While specific industrial production methods for di(pyridin-2-yl)methanol are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Industrial methods would likely involve continuous flow processes and the use of robust catalysts to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
Di(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridin-2-yl-methanones.
Cycloaddition: The compound can participate in cycloaddition reactions with radicals, leading to the formation of complex ring structures.
Common Reagents and Conditions
Oxidizing Agents: Copper catalysts and water are commonly used for the oxidation of pyridin-2-ylmethanes.
Radicals: Methylidyne radicals are used in cycloaddition reactions to form di(pyridin-2-yl)methanol.
Major Products
Pyridin-2-yl-methanones: Formed through oxidation reactions.
Complex Ring Structures: Formed through cycloaddition reactions with radicals.
類似化合物との比較
Di(pyridin-2-yl)methanol can be compared with other similar compounds, such as:
2,2’-Dipyridylamine: Another compound with two pyridine rings, but with an amine group instead of a methanol group.
Pyridin-2-yl-methanones: Oxidized derivatives of di(pyridin-2-yl)methanol.
Dipyridylmethane Ethers: Compounds with ether linkages between the pyridine rings and other functional groups.
The uniqueness of di(pyridin-2-yl)methanol lies in its methanol group, which provides distinct reactivity and coordination properties compared to its analogs.
特性
IUPAC Name |
dipyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKKDBULSAMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188556 | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35047-29-1 | |
| Record name | α-2-Pyridinyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35047-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035047291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-2-Pyridylpyridine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-pyridylpyridine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1604981.png)





![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)






![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)
